molecular formula C14H17NO B7500696 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine

1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine

Cat. No.: B7500696
M. Wt: 215.29 g/mol
InChI Key: KFZBFJMPZGBDCE-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-indene-5-carbonyl)pyrrolidine is an organic compound that belongs to the class of indene derivatives. This compound features a pyrrolidine ring attached to a 2,3-dihydro-1H-indene moiety through a carbonyl group. Indene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine typically involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with pyrrolidine. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-indene-5-carbonyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,3-Dihydro-1H-indene-5-carbonyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indene-5-carbonyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    2,3-Dihydro-1H-indene-5-carboxamide: Shares the indene moiety but has an amide group instead of a pyrrolidine ring.

    1-(2,3-Dihydro-1H-indene-5-carbonyl)piperidine: Similar structure with a piperidine ring instead of pyrrolidine.

    2,3-Dihydro-1H-indene-5-carboxylic acid: The precursor used in the synthesis of the target compound.

Uniqueness: 1-(2,3-Dihydro-1H-indene-5-carbonyl)pyrrolidine is unique due to its specific combination of the indene moiety and pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2,3-dihydro-1H-inden-5-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14(15-8-1-2-9-15)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZBFJMPZGBDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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